molecular formula C8H9N3S3 B1622356 4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 448947-84-0

4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1622356
CAS RN: 448947-84-0
M. Wt: 243.4 g/mol
InChI Key: ZSELYSPKDJZLFK-UHFFFAOYSA-N
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Description

4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol, commonly referred to as “MTT”, is a small molecule that has been studied for its potential applications in biochemistry and physiology. This compound has been found to have a number of beneficial effects, including antioxidant and anti-inflammatory properties, making it an attractive target for further research and development.

Scientific Research Applications

Corrosion Inhibition

4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives have been investigated as corrosion inhibitors for metals in corrosive environments. For instance, these compounds have shown significant efficiency in protecting copper against corrosion in saline conditions, suggesting potential applications in metal preservation and industrial processes where corrosion resistance is crucial (Chauhan et al., 2019).

Solar Cell Technology

Innovations in solar cell technology have also benefited from the study of 4H-1,2,4-triazole derivatives. A novel thiolate/disulfide electrolyte system based on these compounds has been used in dye-sensitized solar cells (DSSCs), demonstrating the potential to enhance the efficiency and stability of solar energy conversion devices (Hilmi et al., 2014).

Molecular Level Corrosion Understanding

The molecular mechanisms behind the corrosion inhibition properties of similar triazole derivatives have been elucidated through quantum chemical approaches, providing insights into how these compounds interact with metal surfaces and prevent corrosion (Gece & Bilgiç, 2012).

Antioxidant Evaluation

4H-1,2,4-triazole derivatives have been synthesized and evaluated for their antioxidant properties, revealing potential applications in the development of new antioxidant agents (Maddila et al., 2015).

Antimicrobial Activities

Studies on substituted triazolothiadiazoles, which are closely related to the compound , have shown promising antimicrobial activities, indicating potential uses in the development of new antimicrobial agents (Prasad et al., 2009).

properties

IUPAC Name

4-methyl-3-(thiophen-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S3/c1-11-6(9-10-8(11)12)5-14-7-3-2-4-13-7/h2-4H,5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSELYSPKDJZLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CSC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384870
Record name 4-Methyl-5-{[(thiophen-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

448947-84-0
Record name 4-Methyl-5-{[(thiophen-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol

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